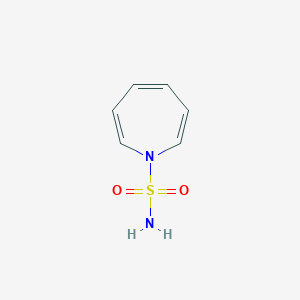

1H-Azepine-1-sulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

17617-10-6 |

|---|---|

Molecular Formula |

C6H8N2O2S |

Molecular Weight |

172.21 g/mol |

IUPAC Name |

azepine-1-sulfonamide |

InChI |

InChI=1S/C6H8N2O2S/c7-11(9,10)8-5-3-1-2-4-6-8/h1-6H,(H2,7,9,10) |

InChI Key |

VEQAGSPCZANNDR-UHFFFAOYSA-N |

SMILES |

C1=CC=CN(C=C1)S(=O)(=O)N |

Canonical SMILES |

C1=CC=CN(C=C1)S(=O)(=O)N |

Synonyms |

1H-Azepine-1-sulfonamide(8CI,9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1H-Azepine-1-sulfonamide: Structure, Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Azepine-1-sulfonamide is a heterocyclic organic compound featuring a seven-membered azepine ring N-substituted with a sulfonamide group. This scaffold is of significant interest in medicinal chemistry, combining the structural features of azepines, which are present in numerous biologically active compounds, and the sulfonamide functional group, a well-established pharmacophore.[1][2] The unique conformational flexibility of the seven-membered ring, coupled with the electronic properties of the sulfonamide moiety, makes this compound and its derivatives attractive targets for drug discovery and development.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a validated synthetic approach, and potential applications of this core molecule.

Chemical Structure and Identification

The core structure of this compound consists of a partially unsaturated seven-membered nitrogen-containing ring directly bonded to a sulfonamide group. The systematic IUPAC name for this compound is this compound.

Key Identifiers:

| Identifier | Value |

| CAS Number | 17617-10-6[4] |

| Molecular Formula | C₆H₈N₂O₂S[4] |

| Molecular Weight | 172.20 g/mol [4] |

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on the properties of the parent 1H-azepine and related sulfonated compounds, the following characteristics can be anticipated. It is important to note that these are estimated values and should be confirmed by experimental analysis.

Table of Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale/Reference |

| Melting Point | Likely a solid at room temperature with a melting point in the range of 150-200 °C. | Related azepine derivatives and sulfonamides often exhibit melting points in this range. For instance, a synthesized 1H-dibenzo[b]azepine-2,5-dione derivative has a melting point of 167-169 °C.[3] |

| Boiling Point | Predicted to be high, likely decomposing before boiling at atmospheric pressure. | The parent 1H-azepine has a boiling point of 199.5 °C at 760 mmHg, and the addition of the sulfonamide group would significantly increase this.[3] |

| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents such as DMSO, DMF, and alcohols. | The sulfonamide group can participate in hydrogen bonding, but the overall molecule has significant nonpolar character. The solubility of sulfonamides is known to be influenced by the solvent system. |

| Stability | The 1H-azepine ring is known to be unstable and can rearrange to the more stable 3H-azepine isomer. The electron-withdrawing sulfonamide group at the nitrogen atom is expected to enhance the stability of the 1H-azepine tautomer.[4] | Stability studies on related sulfonamides indicate good stability under long-term and accelerated testing conditions when properly stored. |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the vinylic region (δ 5.5-7.0 ppm) corresponding to the protons on the azepine ring. Protons on the carbon atoms adjacent to the nitrogen would likely appear in the range of δ 4.0-4.5 ppm. The NH₂ protons of the sulfonamide group would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show signals for the sp² hybridized carbons of the azepine ring in the downfield region (δ 120-140 ppm). The sp³ hybridized carbons would appear further upfield.

-

IR Spectroscopy: The infrared spectrum is expected to display characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), S=O stretching vibrations (asymmetric and symmetric, around 1350-1310 cm⁻¹ and 1170-1140 cm⁻¹, respectively), and C=C stretching of the azepine ring (around 1600-1650 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (172.20 g/mol ). Fragmentation patterns would likely involve the loss of SO₂ and other characteristic fragments of the azepine ring.

Synthesis of this compound: A Proposed Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature. However, a plausible and efficient synthesis can be designed based on established methods for the N-sulfonylation of amines and the synthesis of related N-sulfonylated azepines.[6] The proposed method involves the reaction of 1H-azepine with sulfamoyl chloride.

Causality Behind Experimental Choices:

-

Choice of Reactants: 1H-azepine serves as the nitrogen nucleophile, and sulfamoyl chloride is an effective electrophilic reagent for introducing the sulfonamide group.

-

Solvent: A non-protic solvent like dichloromethane (DCM) is chosen to prevent reaction with the solvent and to dissolve the reactants.

-

Base: A non-nucleophilic organic base such as triethylamine (TEA) is used to neutralize the HCl generated during the reaction, driving the reaction to completion and preventing the protonation of the starting amine.

-

Temperature: The reaction is initially carried out at a low temperature (0 °C) to control the exothermic reaction and minimize potential side reactions. It is then allowed to warm to room temperature to ensure the reaction goes to completion.

-

Work-up and Purification: An aqueous work-up is employed to remove the triethylamine hydrochloride salt and any unreacted starting materials. Purification by column chromatography is a standard and effective method for isolating the final product from any remaining impurities.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1H-azepine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq). Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Sulfamoyl Chloride: Slowly add a solution of sulfamoyl chloride (1.1 eq) in anhydrous DCM to the cooled reaction mixture dropwise over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM (3 x volume). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Self-Validating System: The purity and identity of the synthesized this compound should be rigorously confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, to ensure it matches the expected structural data. The melting point of the purified compound should also be determined and will serve as a benchmark for its purity.

Diagram of the Proposed Synthesis Workflow:

Caption: Proposed synthesis of this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the broader classes of azepine and sulfonamide derivatives have a wide range of documented pharmacological activities.

-

Antimicrobial Activity: Sulfonamides were among the first classes of antibiotics and continue to be used for their antibacterial properties.[2] Azepine derivatives have also demonstrated antibacterial and antifungal activities.[7] It is therefore plausible that this compound may exhibit antimicrobial properties.

-

Anticancer and Antitumor Activity: Many sulfonamide derivatives have been investigated and developed as anticancer agents.[8] They can exert their effects through various mechanisms, including the inhibition of carbonic anhydrase, which is overexpressed in some tumors.[1] The azepine scaffold is also found in several compounds with antitumor potential.[9]

-

Other CNS Activities: The azepine ring is a core component of several centrally acting drugs, including antidepressants and anticonvulsants.[10]

The combination of the azepine ring and the sulfonamide group in this compound makes it a valuable scaffold for further chemical modification and exploration in various therapeutic areas.

Diagram of Potential Biological Activities:

Caption: Potential therapeutic areas for this compound.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its structure combines the pharmacologically relevant azepine and sulfonamide motifs, suggesting a high potential for biological activity. This guide has provided a comprehensive overview of its chemical properties, a proposed robust synthetic protocol, and an outlook on its potential applications. Further experimental validation of its physicochemical properties and a thorough investigation of its pharmacological profile are warranted to fully unlock the therapeutic potential of this intriguing molecule and its derivatives.

References

-

Sharma, A., & Singh, A. K. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative. Journal of Nepal Chemical Society, 42(1), 75-81. [Link]

-

Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-908. [Link]

-

LookChem. (n.d.). Cas 291-69-0, 1H-Azepine. Retrieved from [Link]

-

Nepal Journals Online. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative. [Link]

- Paquette, L. A. (1968). The Chemistry of Azepines. In Azepines (Vol. 1, pp. 1-14). Academic Press.

-

ResearchGate. (n.d.). Synthesis of N-sulfonated N-azepines. Retrieved from [Link]

- Božinović, J., et al. (2015). Synthesis and antimicrobial activity of azepine and thiepine derivatives. Journal of the Serbian Chemical Society, 80(6), 741-754.

- S.A. Al-Rammahi, H.A. Al-Khafagy and W.A. Z. Al-Zubaydi. (2014). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Journal of Applicable Chemistry, 3(6), 2419-2428.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound, hexahydro-n-(((8-beta)-9,10-didehydro-6-methylergolin-8-yl)methyl)-. Retrieved from [Link]

- Al-Ghorbani, M., et al. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Molecules, 28(12), 4765.

- Ali, A., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 27(15), 4983.

-

e-Chem. (n.d.). N,N'-(methylenedi-p-phenylene)bis[hexahydro-2-oxo-1H-azepine-1-carboxamide]. Retrieved from [Link]

-

eGyanKosh. (n.d.). Seven and Large Membered Heterocycles. Retrieved from [Link]

-

Asif, M. (2016). Biological activities of sulfonamides. ResearchGate. [Link]

- Martin, A. N., & Bustamante, P. (1989). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 78(8), 615-620.

- Pellegrino, S., et al. (2012). 1H-Azepine-4-amino-4-carboxylic acid: a new α,α-disubstituted ornithine analogue capable of inducing helix conformations in short Ala-Aib pentapeptides. Chemistry–A European Journal, 18(28), 8705-8715.

- Hafez, H. N., et al. (2012). Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. Journal of Organic & Pharmaceutical Chemistry, 10(4), 15-23.

- Fylaktakidou, K. C., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(7), 1999.

- Al-Masoudi, N. A., & Al-Salihi, A. A. (2010). Synthesis and characterization of some sulfonamide dervatives. National Journal of Chemistry, 39, 443-452.

- Khan, K. M., et al. (2023). antimicrobial activity of sulfonamides: historical development, mechanisms of action, resist. Journal of Basic and Applied Sciences, 19, 11-25.

-

ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

- Gümrükçüoğlu, N., et al. (2013). The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones. Journal of Molecular Structure, 1030, 257-264.

-

ResearchGate. (n.d.). Synthesis and antimicrobial activity of azepine and thiepine derivatives. Retrieved from [Link]

-

COP Bela. (n.d.). BP401T. Retrieved from [Link]

-

ECHA. (2018). 1H-Azepine-1-carboxamide, N,N'-(methylenedi-4,1-phenylene)bis[hexahydro-2-oxo. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). methyl 1H-azepine-1-carboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-Azepine, 1-acetylhexahydro-. Retrieved from [Link]

-

J-GLOBAL. (n.d.). 1H-Azepine. Retrieved from [Link]0907016999533306)

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. lookchem.com [lookchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. researchgate.net [researchgate.net]

- 7. shd.org.rs [shd.org.rs]

- 8. mdpi.com [mdpi.com]

- 9. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nepjol.info [nepjol.info]

An In-depth Technical Guide to 1H-Azepine-1-sulfonamide (CAS 17617-10-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-Azepine-1-sulfonamide, a heterocyclic organic compound. While specific experimental data for this exact molecule is limited in publicly available literature, this document synthesizes information from related azepine and sulfonamide compounds to offer valuable insights for research and development.

Chemical Identity and Properties

This compound is characterized by a seven-membered unsaturated nitrogen-containing ring, the azepine ring, with a sulfonamide group attached to the nitrogen atom.

| Identifier | Value | Source |

| CAS Number | 17617-10-6 | [1] |

| Molecular Formula | C6H8N2O2S | [1] |

| Molecular Weight | 172.20 g/mol | [1] |

| Canonical SMILES | C1=CC=CN(C=C1)S(=O)(=O)N | |

| InChI Key | InChI=1S/C6H8N2O2S/c9-10(10)8-5-3-1-2-4-6-8 |

Note: Canonical SMILES and InChI Key are predicted based on the known structure.

The Azepine Core: A Foundation for Diverse Bioactivity

The 1H-azepine ring is a seven-membered nitrogen heterocycle that serves as a crucial building block in medicinal chemistry.[2] The unsaturated and flexible nature of the seven-membered ring allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities.[2] Azepine derivatives have been explored for their potential as:

-

Antiviral compounds[2]

-

Anticancer and antitumor agents[2]

-

Anticonvulsants[2]

-

Anti-inflammatory agents[2]

The parent 1H-Azepine (CAS 291-69-0) is a related but distinct molecule, and its properties can offer some foundational understanding of the core azepine structure.[4][5][6]

The Sulfonamide Functional Group: A Privileged Scaffold in Drug Discovery

Sulfonamides (-SO2NH2) are a cornerstone of medicinal chemistry, best known for their pioneering role as the first class of effective antibacterial drugs.[7][8] Beyond their antimicrobial properties, sulfonamides exhibit a broad spectrum of biological activities, including:[8][9]

-

Enzyme Inhibition: Notably, they are potent inhibitors of carbonic anhydrase and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[8][10]

-

Antidiabetic Effects: Certain sulfonamide derivatives have shown potential in managing blood sugar levels.[8][11]

-

Anticancer Properties: Their ability to interfere with various biological pathways has led to their investigation as anticancer agents.[8]

-

Anti-inflammatory Activity [9]

The incorporation of a sulfonamide group into the 1H-azepine ring system in this compound suggests the potential for a synergistic or novel pharmacological profile.

Potential Synthesis of N-Sulfonylated Azepines

A proposed experimental workflow for a related compound, p-tosyl-1H-azepine, involves the thermal decomposition of toluene-p-sulfonyl azide in benzene under a nitrogen atmosphere. The yield of this reaction has been shown to increase with higher nitrogen pressure.[12] This suggests a potential pathway for the synthesis of other N-sulfonylated azepines.

Caption: Proposed reaction pathway for the synthesis of N-sulfonylated azepines.

Predicted Spectroscopic Data

Based on the chemical structure of this compound, the following spectroscopic characteristics can be anticipated:

-

¹H-NMR: Signals corresponding to the vinyl protons on the azepine ring would be expected in the olefinic region. The protons of the sulfonamide group would likely appear as a broad singlet.

-

¹³C-NMR: Resonances for the sp² hybridized carbons of the azepine ring would be present, in addition to any signals from substituents on the sulfonamide group if it were derivatized.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the sulfonamide, the S=O stretching (asymmetric and symmetric), and the C=C stretching of the azepine ring.

For comparison, an azepine derivative showed a sharp, strong band at 3344 cm⁻¹ for the N-H stretch and bands at 1675 cm⁻¹ and 1573 cm⁻¹ for the amide I and II bands, respectively.[2] Aromatic hydrogen bands were observed around 3084 cm⁻¹.[2]

Potential Biological Activity and Applications

The combination of the azepine core and the sulfonamide functional group suggests that this compound could be a valuable lead compound in drug discovery. The sulfonamide moiety could act as a pharmacophore, targeting enzymes or receptors, while the azepine ring provides a scaffold for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Potential areas of investigation for this compound and its derivatives include:

-

Antimicrobial Research: Building upon the known antibacterial and antifungal properties of both azepines and sulfonamides.[2][3][7]

-

Enzyme Inhibition Studies: Targeting enzymes such as carbonic anhydrase or 11β-HSD1, given the prevalence of sulfonamides as inhibitors of these targets.[8][10]

-

Central Nervous System (CNS) Applications: Some azepine-based drugs are used for conditions like Parkinson's and Alzheimer's diseases due to their anticonvulsant activity.[2]

Safety and Handling

Due to the limited specific data for this compound, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. This includes:

-

Use of appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handling in a well-ventilated area or a fume hood.

-

Avoidance of inhalation, ingestion, and skin contact.

-

Consulting the Safety Data Sheet (SDS) from the supplier for any available specific handling and storage information.

Conclusion

This compound represents an intriguing, yet underexplored, molecule at the intersection of two pharmacologically significant chemical classes. While direct experimental data is sparse, the known properties of azepines and sulfonamides provide a strong rationale for its investigation as a potential scaffold in drug discovery. Further research into its synthesis, characterization, and biological evaluation is warranted to unlock its full potential.

References

-

PubChemLite. This compound, hexahydro-n-(((8-beta)-9,10-didehydro-6-methylergolin-8-yl)methyl)-. [Link]

-

PubChem. 1H-Azepine, 1-(phenylsulfonyl)-. [Link]

-

RSC Publishing. Pressure-induced synthesis of an N-sulphony1-1H-azepine by sulphonyl-nitrene insertion into benzene. [Link]

-

LookChem. Cas 291-69-0,1H-Azepine. [Link]

-

Nepal Journals Online. Synthesis, Characterization and Biological Screening of Azepine Derivative. [Link]

-

ResearchGate. Synthesis of N-sulfonated N-azepines | Request PDF. [Link]

-

PubChem. 1H-Azepine. [Link]

-

Synthesis and antimicrobial activity of azepine and thiepine derivatives. [Link]

-

RSC Publishing. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

-

J-GLOBAL. 1H-Azepine | Chemical Substance Information. [Link]

-

NIST WebBook. 1H-Azepin-1-amine, hexahydro-. [Link]

-

ACS Publications. Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

-

PubMed. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. [Link]

-

ResearchGate. (PDF) Biological activities of sulfonamides. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. nepjol.info [nepjol.info]

- 3. shd.org.rs [shd.org.rs]

- 4. lookchem.com [lookchem.com]

- 5. 1H-Azepine | C6H7N | CID 6451476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-Azepine | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 9. researchgate.net [researchgate.net]

- 10. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01060D [pubs.rsc.org]

- 12. Pressure-induced synthesis of an N-sulphony1-1H-azepine by sulphonyl-nitrene insertion into benzene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Stability of N-Sulfonyl 1H-Azepine Derivatives: A Technical Guide

Part 1: Executive Summary & Core Stability Paradox

N-sulfonyl 1H-azepines represent a fascinating class of 8

The stability of these derivatives hinges on the electron-withdrawing nature of the N-sulfonyl group. While the parent 1H-azepine (N-H) is extremely unstable and rapidly tautomerizes to 3H-azepine, the N-sulfonyl group destabilizes the anti-aromatic character just enough to allow isolation, yet the molecule remains kinetically labile.

Key Stability takeaway: N-sulfonyl 1H-azepines exist in a delicate equilibrium with their bicyclic valence tautomers (azanorcaradienes). Their degradation is driven by two distinct mechanisms: thermal rearrangement (unimolecular) and dimerization (bimolecular).

Part 2: The Thermodynamic Landscape

Valence Tautomerism

The defining feature of N-sulfonyl 1H-azepine stability is the electrocyclic equilibrium between the monocyclic 1H-azepine (A) and the bicyclic benzene imine (azanorcaradiene, B) .

-

1H-Azepine Form: Favored by electron-withdrawing groups (EWG) on the nitrogen (e.g., Tosyl, Mesyl, Nosyl). The EWG lowers the energy of the HOMO, reducing the anti-aromatic destabilization.

-

Azanorcaradiene Form: Favored by electron-donating substituents on the ring or high temperatures.

This equilibrium is rapid at room temperature. The "stability" of a specific derivative is often a measure of the position of this equilibrium.

Visualization of the Equilibrium

The following diagram illustrates the valence tautomerism and the subsequent irreversible degradation pathways.

Figure 1: The central equilibrium of N-sulfonyl azepines and their primary failure modes.

Part 3: Degradation Pathways (Failure Modes)

Understanding how these molecules fail is critical for designing storage and handling protocols.

Dimerization ([6+4] Cycloaddition)

Unlike typical dienes that undergo [4+2] Diels-Alder reactions, N-sulfonyl 1H-azepines act as 6

-

Mechanism: Thermally allowed [6+4] cycloaddition.[1]

-

Trigger: High concentration (>0.1 M) and ambient temperature.

-

Prevention: Store in dilute solution or as a crystalline solid (where crystal packing prevents the necessary orbital overlap).

Thermal Rearrangement

Upon heating, the azepine ring contracts or rearranges.

-

Pathway A (Benzenoid Formation): Isomerization to N-sulfonyl aniline derivatives. This often proceeds via the azanorcaradiene intermediate.[1]

-

Pathway B (Fulvene Formation): 1-substituted azepines can rearrange to 6-aminofulvene derivatives.[2][3] This is a sigmatropic shift unique to the 1H-azepine architecture.

Part 4: Synthesis & Handling Protocols

Synthesis via Nitrene Insertion (The Paquette Method)

This is the gold-standard method for accessing N-sulfonyl 1H-azepines. It relies on the thermal decomposition of sulfonyl azides in the presence of benzene (or substituted benzenes).

Protocol:

-

Reagents: Benzene (Solvent/Reactant, excess), Sulfonyl Azide (

). -

Conditions: Heat to 80°C (reflux) or photolysis (

). -

Mechanism:

-

Loss of

generates a singlet nitrene ( -

Nitrene adds to the benzene double bond to form the azanorcaradiene.

-

Electrocyclic ring opening yields the N-sulfonyl 1H-azepine.

-

-

Purification: Rapid chromatography on neutral alumina (Silica can be too acidic and catalyze rearrangement).

Storage Standard Operating Procedure (SOP)

To maximize shelf-life and prevent the degradation pathways described in Part 3:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or -80°C | Slows thermal rearrangement to fulvenes/anilines. |

| State | Crystalline Solid | Lattice energy inhibits bimolecular dimerization. |

| Atmosphere | Argon / Nitrogen | Prevents oxidation of the electron-rich alkene system. |

| Solvent | Avoid CDCl | Trace acid in chloroform catalyzes rearrangement. Use |

Part 5: Characterization & Self-Validation

How do you know you have the 1H-azepine and not the azanorcaradiene or a rearranged product ? Use this NMR fingerprinting guide.

1H NMR Diagnostics

The chemical shifts (

-

N-Sulfonyl 1H-Azepine:

-

Protons: Olefinic region.

-

-Protons (C2/C7):

-

-Protons (C3-C6):

-

Coupling: Distinct vicinal coupling constants (

Hz).

-

-

Azanorcaradiene (Tautomer):

-

Bridgehead Protons: Upfield shift due to cyclopropane ring.

- : 2.5 – 3.5 ppm (Distinctive high-field shift).

-

Experimental Workflow Diagram

Follow this logic flow to validate your synthesis product.

Figure 2: Decision tree for spectroscopic validation of azepine derivatives.

References

-

Paquette, L. A. (1975). The Chemistry of Azepines. In Nonbenzenoid Aromatics. Academic Press.

-

Ayyangar, N. R., Purohit, A. K., & Tilak, B. D. (1981). Stable 1H-azepines. Journal of the Chemical Society, Chemical Communications.

-

Childs, R. F., Grigg, R., & Johnson, A. W. (1967). The thermal rearrangement of 1-substituted 1H-azepines to derivatives of 6-aminofulvene. Journal of the Chemical Society C.

-

Mandal, N., et al. (2022). Stereoelectronic and dynamical effects dictate nitrogen inversion during valence isomerism in benzene imine. Physical Chemistry Chemical Physics.

-

Gribanov, P. S., et al. (2022).[4] Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization. Molecules.

Sources

- 1. Predicted Reversal in N-Methylazepine/N-Methyl-7-azanorcaradiene Equilibrium upon Formation of Their N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanism of the thermal rearrangement of 1-substituted 1H-azepines to 6-aminofulvenes - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. The thermal rearrangement of 1-substituted 1H-azepines to derivatives of 6-aminofulvene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. journals.stmjournals.com [journals.stmjournals.com]

The 7-Membered Divide: 1H-Azepine-1-sulfonamide vs. Azepane Sulfonamide in Drug Design

Executive Summary

This technical guide analyzes the critical structural and functional divergence between 1H-azepine-1-sulfonamides (unsaturated, pseudo-conjugated) and azepane sulfonamides (saturated, flexible). While both share a seven-membered nitrogenous core, their utility in medicinal chemistry is diametrically opposed. Azepane sulfonamides function as stable, hydrophobic scaffolds ideal for occupying enzyme pockets (e.g., Carbonic Anhydrase, 11

Part 1: Structural & Electronic Determinants

The biological efficacy of these two scaffolds is dictated by their electronic stability and conformational landscape.

1H-Azepine-1-sulfonamide (The "Constrained" Scaffold)

-

Electronic State: The parent 1H-azepine is electronically unstable due to anti-aromatic character (8

electrons). However, derivatization with a sulfonyl group ( -

Conformation: Adopts a rigid boat conformation . This lack of flexibility makes it a specific fit for narrow, planar receptor clefts but limits its "induced fit" capability.

-

Reactivity: High. Susceptible to cycloadditions (e.g., [4+2], [6+4]) and ring contractions.

Azepane Sulfonamide (The "Flexible" Scaffold)

-

Electronic State: Fully saturated. Chemically inert under physiological conditions. The sulfonamide group acts purely as a polar handle or zinc-binding group (ZBG).

-

Conformation: Exists in a fluxional equilibrium between twist-chair and twist-boat forms. This entropy-driven flexibility allows the azepane ring to mold into hydrophobic pockets, maximizing van der Waals interactions.

-

Reactivity: Low. Metabolically stable, though susceptible to oxidation at the

-carbon by CYP450 enzymes.

Visualization: Structural Decision Matrix

The following diagram illustrates the decision logic for selecting between these two scaffolds based on target requirements.

Caption: Decision tree for scaffold selection. Green path favors flexible Azepane; Red path favors rigid Azepine.

Part 2: Comparative Biology & Pharmacology[1]

Case Study A: Carbonic Anhydrase (CA) Inhibition

Dominant Scaffold: Azepane Sulfonamide.

-

Mechanism: The sulfonamide moiety (

) coordinates to the catalytic Zinc ion ( -

Why Azepane Wins: The flexibility of the azepane ring allows the inhibitor to adopt the necessary twist conformation to minimize steric clashes with residues like Thr199 and Leu198 in hCA II.

-

Data Comparison:

Case Study B: Antimicrobial & CNS Activity

Dominant Scaffold: 1H-Azepine derivatives.[3]

-

Mechanism: N-sulfonyl-1H-azepines have shown efficacy against Gram-negative bacteria and fungal strains. The mechanism often involves intercalation or specific binding to rigid transporters where the flat, boat-like structure mimics aromatic substrates.

-

Metabolic Risk: The 1H-azepine core is a "metabolic alert." In acidic physiological environments, it can hydrolyze or rearrange to form aniline derivatives, which may be toxic. Azepane does not carry this risk.

Quantitative Summary Table

| Feature | Azepane Sulfonamide | This compound |

| Ring Saturation | Fully Saturated ( | Unsaturated ( |

| Geometry | Flexible (Twist-Chair) | Rigid (Boat) |

| Metabolic Stability | High (Phase I Oxidation) | Low (Ring Contraction/Hydrolysis) |

| Primary Use | Hydrophobic Pharmacophore | Synthetic Intermediate / Covalent Probe |

| Key Target Class | Metalloproteinases, CA Isomers | GPCRs (restricted), DNA Intercalators |

| Synth. Precursor | Caprolactam / Hexamine | Benzene / Aryl Azides |

Part 3: Synthetic Pathways[5][6]

The synthesis of these two cores requires fundamentally different chemical logic. Azepines are typically "expanded" from aromatics, while azepanes are "cyclized" or "reduced."

Workflow: Synthesis of N-Tosyl-1H-Azepine (Ring Expansion)

This protocol utilizes the reactivity of nitrenes to expand a benzene ring—a reaction unique to the azepine class.

Caption: Synthetic pathway showing the ring expansion of benzene to azepine, and subsequent reduction to azepane.[4][1][5][6][7][8][9][10]

Part 4: Experimental Protocols

Protocol 1: Synthesis of N-Tosyl-1H-Azepine

Rationale: This reaction demonstrates the stabilization of the anti-aromatic azepine ring via electron withdrawal by the tosyl group.

Reagents:

-

Benzene (Solvent & Reactant)[1]

-

Chloramine-T (Nitrene source)

-

Copper(I) Bromide (Catalyst)

Step-by-Step:

-

Setup: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser, dissolve Chloramine-T (5.0 g) in dry Benzene (50 mL).

-

Catalysis: Add CuBr (10 mol%) under an inert Nitrogen atmosphere.

-

Reflux: Heat the mixture to 80°C (reflux) for 4 hours. The solution will transition from a suspension to a clear, dark amber solution.

-

Workup: Cool to room temperature. Filter off the sulfonamide byproduct and inorganic salts through a Celite pad.

-

Purification: Concentrate the filtrate in vacuo. Recrystallize the residue from Ethanol/Hexane (1:3).

-

Validation: 1H NMR should show vinylic protons in the 5.8–6.2 ppm range, distinct from the aromatic region.

Protocol 2: Carbonic Anhydrase Esterase Assay (for Azepane Sulfonamides)

Rationale: Standard colorimetric assay to determine inhibition constants (

Reagents:

-

Substrate: 4-Nitrophenyl acetate (4-NPA)

-

Enzyme: Recombinant hCA II

-

Buffer: 50 mM Tris-SO4, pH 7.6

Step-by-Step:

-

Preparation: Prepare a 10 mM stock solution of the Azepane Sulfonamide in DMSO.

-

Incubation: In a 96-well plate, add 10

L of inhibitor (varying concentrations) to 180 -

Initiation: Add 10

L of 4-NPA (3 mM stock in Acetonitrile). -

Measurement: Monitor the absorbance at 400 nm (formation of 4-nitrophenolate) every 10 seconds for 5 minutes using a kinetic microplate reader.

-

Analysis: Calculate initial velocity (

). Plot % Inhibition vs. Log[Concentration] to determine

References

-

Paquette, L. A. (1984). Recent Advances in the Chemistry of Azepines. In Advances in Heterocyclic Chemistry. Elsevier. Link

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Neelamkavil, S. F., et al. (2009). The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4563-4565. Link

-

Bozinovic, N., et al. (2015).[5] Synthesis and antimicrobial activity of azepine and thiepine derivatives. Journal of the Serbian Chemical Society.[5] Link

-

Singh, A. K. (2021).[10][11] Synthesis, Characterization and Biological Screening of Azepine Derivative. Nepal Journals Online. Link

Sources

- 1. d-nb.info [d-nb.info]

- 2. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. copbela.org [copbela.org]

- 4. researchgate.net [researchgate.net]

- 5. shd.org.rs [shd.org.rs]

- 6. impactfactor.org [impactfactor.org]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. nepjol.info [nepjol.info]

- 11. mdpi.com [mdpi.com]

Tautomeric Dynamics in N-Substituted Azepine Sulfonamides: Structural Stability and Pharmacophore Design

Executive Summary

The incorporation of the azepine ring—a seven-membered unsaturated nitrogen heterocycle—into sulfonamide scaffolds presents a unique challenge in medicinal chemistry: dual-mode tautomerism . Unlike stable six-membered rings (e.g., pyridine), N-substituted azepines exhibit both valence tautomerism (ring contraction/expansion) and prototropic tautomerism (amide-imide shifts).

This guide deconstructs these phenomena, providing a rigorous framework for identifying, stabilizing, and utilizing specific tautomers in drug development. We focus on the causality between electronic substitution and ring stability, offering a self-validating analytical protocol to ensure target engagement.

Section 1: Theoretical Framework of Azepine Tautomerism

In N-substituted azepine sulfonamides, two distinct tautomeric mechanisms operate simultaneously. Understanding the energy barriers of these transitions is critical for preventing "molecular shapeshifting" that leads to off-target toxicity or metabolic instability.

Valence Tautomerism: The Stability Trap

The primary instability in 1H-azepines arises from their anti-aromatic character (8

-

Mechanism: Electrocyclic ring closure (

). -

The Sulfonyl Effect: Electron-withdrawing groups (EWG) like sulfonyl (

) on the ring nitrogen are essential for stabilizing the monocyclic 1H-azepine form. They withdraw electron density from the ring, reducing the anti-aromatic repulsion and raising the energy barrier for ring contraction.

Prototropic Tautomerism: The Sulfonamide-Sulfonimide Shift

When a sulfonamide group is attached to the azepine ring (e.g., 2-sulfonamidoazepine), a classic proton transfer equilibrium occurs.

-

Form A (Sulfonamide):

(Neutral, H-bond donor). -

Form B (Sulfonimide):

(Zwitterionic character, H-bond acceptor).

This equilibrium is solvent-dependent. Polar aprotic solvents (DMSO, DMF) and active site pockets often stabilize the Sulfonimide form due to its higher dipole moment.

Pathway Visualization

The following diagram illustrates the interplay between valence stability and prototropic shifts.

Section 2: Analytical Characterization Protocols

Distinguishing between tautomers requires a multi-modal approach. Standard LC-MS is insufficient as tautomers often co-elute or interconvert during ionization.

Protocol A: Variable Temperature (VT) NMR

Objective: Determine the energy barrier of interconversion and identify the dominant species in solution.[1]

-

Step 1: Dissolve 5 mg of compound in

(polar) and -

Step 2: Acquire

NMR at 298K. Look for the sulfonamide -

Step 3: Perform VT-NMR from 298K to 223K (cooling).

-

Result: If peaks sharpen and split into distinct sets, the tautomeric exchange is slow on the NMR timescale (high barrier).

-

Calculation: Use the coalescence temperature (

) to calculate

-

Protocol B: X-Ray Crystallography (Solid State)

Objective: Define the "frozen" tautomer for structure-based drug design (SBDD).

-

Step 1: Grow crystals by slow evaporation (avoiding hydrate formation).

-

Step 2: Solve structure and examine bond lengths.

-

Sulfonamide:

bond is single (~1.63 Å); -

Sulfonimide:

bond shortens (partial double character);

-

Data Interpretation Table

Use the following reference values to validate your experimental data.

| Feature | Sulfonamide Form (Amide) | Sulfonimide Form (Imide) | Analytical Method |

| S-N Bond Length | 1.60 – 1.64 Å | 1.56 – 1.59 Å | X-Ray Diffraction |

| C-N(exo) Bond | Single Bond Character | Double Bond Character | X-Ray Diffraction |

| IR (S=O) | Symmetric stretch ~1160 | Shifted to ~1140 | FTIR |

Section 3: Synthetic & Pharmacological Implications[2]

Synthetic Traps: Alkylation Regioselectivity

The tautomeric equilibrium dictates reactivity. Attempting to alkylate the sulfonamide nitrogen often results in mixtures.

-

Scenario: Alkylation of a 2-sulfonamidoazepine.

-

Outcome:

-

N-alkylation (Sulfonamide derived): Occurs with soft electrophiles.

-

Ring-N alkylation (Imide derived): Occurs if the base used is strong enough to deprotonate the ring nitrogen of the imide tautomer.

-

-

Control Strategy: Use sterically hindered bases (e.g., LiHMDS) and low temperatures (-78°C) to kinetically trap the sulfonamide anion before equilibration allows ring attack.

Structure-Based Drug Design (SBDD)

Docking algorithms often fail to account for tautomers.

-

Directive: Always dock BOTH tautomers.

-

Case Study: If the binding pocket contains a glutamic acid residue (H-bond acceptor), the Sulfonamide form (Donor) is preferred. If the pocket has a lysine/arginine (H-bond donor), the Sulfonimide form (Acceptor) may bind 10-100x tighter.

Analytical Decision Tree

Follow this workflow to validate the active species.

References

-

Chourasiya, S. S., et al. (2017).[2] "Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides." New Journal of Chemistry. Link

-

Paquette, L. A. (1971).[3] "Valence Isomerism in Selected Heterocyclic Systems." Angewandte Chemie International Edition. Link[1]

-

Mandal, N., et al. (2022). "Stereoelectronic and dynamical effects dictate nitrogen inversion during valence isomerism in benzene imine."[4] Chemical Science. Link

-

Khashi, M., et al. (2018). "Tautomerism in the sulfonamide moiety: synthesis, experimental and theoretical characterizations." Journal of Structural Chemistry. Link

-

Gunsalus, N., et al. (2021). "Substituent-Dependent Reactivity in the Photodimerization of N-Substituted Dibenz[b,f]azepines." The Journal of Organic Chemistry. Link[1]

Sources

1H-Azepine-1-sulfonamide pharmacological mechanism of action

An In-depth Technical Guide to the Pharmacological Investigation of the 1H-Azepine-1-sulfonamide Scaffold

Executive Summary

The this compound scaffold represents a compelling, yet underexplored, area of medicinal chemistry. While specific pharmacological data for the parent compound is not extensively documented in peer-reviewed literature, the constituent moieties—the conformationally flexible azepine ring and the pharmacologically prolific sulfonamide group—provide a strong foundation for hypothesizing its mechanism of action. This guide abandons a rigid template to instead provide a logical and scientifically rigorous framework for the elucidation of this scaffold's therapeutic potential. We will synthesize insights from related compounds to propose a primary hypothetical mechanism centered on enzyme inhibition. Crucially, this document details a self-validating, multi-phase experimental cascade, from initial target identification to cellular pathway analysis, designed to systematically investigate, and ultimately confirm, the pharmacological activity of this promising chemical class. This whitepaper is intended for researchers, scientists, and drug development professionals as a practical guide to unlocking the therapeutic value of novel azepine-sulfonamide derivatives.

Introduction: The Pharmacological Promise of a Hybrid Scaffold

In the landscape of drug discovery, the fusion of privileged structures often leads to novel compounds with unique biological activities. The this compound scaffold is a prime example of such a hybrid, combining two moieties of significant medicinal importance.

-

The Azepine Ring: This seven-membered nitrogen-containing heterocycle is a cornerstone of numerous FDA-approved drugs, particularly those targeting the central nervous system.[1][2][3] Its non-planar and flexible nature allows it to adopt diverse conformations, enabling it to bind effectively to a wide range of biological targets.[1] Azepine derivatives have demonstrated broad pharmacological activities, including antipsychotic, anticonvulsant, and anticancer properties.[3][4][5][6]

-

The Sulfonamide Group: The sulfonamide functional group (-S(=O)₂-N<) is one of the most successful pharmacophores in medicinal chemistry.[7][8] Since the discovery of prontosil, the first commercially available antibacterial, sulfonamides have been developed into a vast class of drugs with applications ranging from antibacterials and diuretics to antivirals, and enzyme inhibitors.[7][8][9] Their ability to act as a structural mimic of p-aminobenzoic acid (PABA) is the basis for their classic antibacterial mechanism—the inhibition of dihydropteroate synthase in the folic acid synthesis pathway.[9][10][11][12][13] More broadly, the sulfonamide group is a potent hydrogen bond donor and acceptor and can coordinate with metal ions, making it a versatile anchor for binding within enzyme active sites.[8]

The combination of the azepine's structural flexibility with the sulfonamide's proven inhibitory capabilities suggests that the this compound scaffold is a promising starting point for developing novel, potent, and selective therapeutic agents.

A Primary Hypothesized Mechanism of Action: Kinase Inhibition

Given the prevalence of sulfonamide-containing molecules as enzyme inhibitors, we hypothesize that the primary mechanism of action for the this compound scaffold is the inhibition of one or more protein kinases. [8][14] Many small molecule kinase inhibitors utilize scaffolds that can occupy the ATP-binding pocket, and the sulfonamide moiety is well-suited to form key hydrogen bonds with the hinge region of the kinase domain. The azepine ring would serve as a lipophilic scaffold, with its substituents modifiable to achieve selectivity and potency for a specific target.

This hypothesis is supported by the development of other sulfonamide-based compounds as potent anticancer agents that target tubulin polymerization and other kinase-driven pathways.[14][15]

Caption: Experimental workflow for target identification and validation.

-

Objective: To perform a broad initial screen to identify potential kinase targets.

-

Materials: Purified this compound, DMSO (vehicle), commercial kinase panel service (e.g., Eurofins DiscoverX, Promega).

-

Procedure:

-

Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Submit the compound to a commercial screening service for single-point concentration screening (typically 1-10 µM) against a large panel of recombinant human kinases.

-

The assay typically measures the remaining kinase activity in the presence of the compound, often using a luminescence-based method that quantifies ATP consumption.

-

Request raw data and "% inhibition" values relative to a vehicle control (DMSO).

-

-

Causality & Interpretation: This experiment rapidly narrows down the vast field of potential targets. A high percentage of inhibition (>90%) against a specific kinase or kinase family strongly suggests a direct interaction. This unbiased approach prevents premature focus on a single hypothesized target.

-

Objective: To confirm that the compound binds to the putative target protein in a physiological cellular context.

-

Materials: Cell line expressing the target kinase, this compound, PBS, lysis buffer, equipment for Western blotting or mass spectrometry.

-

Procedure:

-

Culture cells to ~80% confluency.

-

Treat one set of cells with the compound at a relevant concentration (e.g., 10x the estimated IC₅₀) and another set with vehicle (DMSO) for 1 hour.

-

Harvest, wash, and resuspend cells in PBS.

-

Aliquot cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

-

Lyse the cells by freeze-thaw cycles.

-

Separate soluble proteins (supernatant) from aggregated, denatured proteins (pellet) by centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature for both treated and untreated samples using Western blot or mass spectrometry.

-

-

Causality & Interpretation: Ligand binding stabilizes a protein, increasing its melting temperature. A shift in the melting curve to a higher temperature in the compound-treated sample is direct evidence of target engagement in the cell. This self-validating system ensures that the observed in vitro activity translates to a direct interaction in a more complex biological environment.

Phase 2: Cellular Pathway Analysis

Once a target is validated, the next step is to determine if the compound modulates its downstream signaling pathway.

-

Objective: To measure the phosphorylation status of a known substrate of the target kinase.

-

Materials: Cell line, this compound, appropriate growth factors or stimuli, lysis buffer, primary antibodies (for total target, phospho-target, total substrate, phospho-substrate, and a loading control like GAPDH), secondary antibodies, ECL substrate.

-

Procedure:

-

Seed cells and allow them to attach overnight.

-

Starve cells of serum for 4-6 hours to reduce basal signaling.

-

Pre-treat cells with increasing concentrations of the compound for 1-2 hours.

-

Stimulate the cells with a relevant growth factor (e.g., EGF for EGFR) for a short period (e.g., 15 minutes) to activate the pathway.

-

Immediately lyse the cells on ice and collect protein lysates.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with specific primary antibodies against the phosphorylated substrate of the target kinase.

-

Strip and re-probe the membrane for the total substrate and loading control to ensure equal protein loading.

-

Visualize bands using an ECL substrate and imaging system.

-

-

Causality & Interpretation: A dose-dependent decrease in the phosphorylation of the downstream substrate, while the total protein levels remain unchanged, demonstrates that the compound is functionally inhibiting the kinase's activity within the cell. This directly links target engagement (from CETSA) to a functional cellular outcome.

Phase 3: In Vitro Pharmacological Profiling

With a validated target and confirmed cellular activity, the final phase involves detailed characterization of the compound's potency and selectivity.

-

Objective: To determine the concentration of the compound required to inhibit 50% of the target enzyme's activity.

-

Materials: Recombinant target kinase, appropriate substrate, ATP, this compound, assay buffer, plate-based detection system (e.g., luminescence, fluorescence).

-

Procedure:

-

Perform a serial dilution of the compound (e.g., 10-point, 3-fold dilution starting from 100 µM).

-

In a 96- or 384-well plate, add the enzyme, the substrate, and the diluted compound.

-

Initiate the reaction by adding ATP.

-

Allow the reaction to proceed for a set time at the optimal temperature.

-

Stop the reaction and measure the signal using a plate reader.

-

Plot the % inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

-

-

Causality & Interpretation: The IC₅₀ is a critical measure of a compound's potency. A lower IC₅₀ indicates a more potent compound. This quantitative data is essential for structure-activity relationship (SAR) studies and for comparing the compound to existing inhibitors.

The data generated in Phase 3 can be summarized for clear comparison, especially when evaluating multiple derivatives of the scaffold.

| Compound ID | Target Kinase | IC₅₀ (nM) [a] | Cellular IC₅₀ (nM) [b] | Selectivity Index (Off-target/Target) [c] |

| AZ-SULF-001 | Kinase X | 150 | 450 | 10 |

| AZ-SULF-002 | Kinase X | 25 | 80 | >100 |

| AZ-SULF-003 | Kinase X | 800 | >1000 | 2 |

| Reference Cmpd | Kinase X | 50 | 150 | 50 |

| [a] Determined by in vitro enzymatic assay. | ||||

| [b] Determined by downstream substrate phosphorylation assay (Western blot densitometry). | ||||

| [c] Ratio of IC₅₀ for the most potent off-target kinase versus the primary target kinase. |

Conclusion

While the specific pharmacological profile of this compound remains to be fully elucidated, its composite scaffold provides a strong rationale for investigating its potential as an enzyme inhibitor, particularly within the protein kinase family. The technical guide presented here outlines a logical, multi-phased research cascade designed to systematically uncover this mechanism. By progressing from broad, unbiased screening to specific target validation and detailed pharmacological profiling, researchers can effectively and rigorously determine the therapeutic potential of this and related scaffolds. The proposed workflows, rooted in established methodologies, provide a self-validating framework to ensure that experimental choices are driven by data, ultimately paving the way for the development of novel and effective therapeutic agents.

References

-

ResearchGate. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Available at: [Link]

-

ResearchGate. (n.d.). Commercially available drugs contain azepine derivatives. Available at: [Link]

-

Journal of Pharma Insights and Research. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Available at: [Link]

-

Taylor & Francis Online. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Available at: [Link]

-

ResearchGate. (2026). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities | Request PDF. Available at: [Link]

-

PubMed. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. Available at: [Link]

-

Journal of the Serbian Chemical Society. (n.d.). Synthesis and antimicrobial activity of azepine and thiepine derivatives. Available at: [Link]

-

SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

-

Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Synthesis and molecular docking simulations of novel azepines based on quinazolinone moiety as prospective antimicrobial and antitumor hedgehog signaling inhibitors. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Available at: [Link]

-

National Center for Biotechnology Information. (2019). A Scaffold‐Diversity Synthesis of Biologically Intriguing Cyclic Sulfonamides. Available at: [Link]

-

Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Available at: [Link]

-

PubMed. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Available at: [Link]

-

Nepal Journals Online. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative: 2-hydroxy-1,3-di(naphthalene-2-yl)-1H-benzo[b]azepine-5(4H)one. Available at: [Link]

-

PubMed. (2024). Design, synthesis, and computational analysis (molecular docking, DFT, MEP, RDG, ELF) of diazepine and oxazepine sulfonamides: biological evaluation for in vitro and in vivo anti-inflammatory, antimicrobial, and cytotoxicity predictions. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. Available at: [Link]

-

Picmonic. (n.d.). Sulfonamides Mechanisms PDF. Available at: [Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). Available at: [Link]

-

SciSpace. (n.d.). Antimicrobial sulfonamide drugs. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jopir.in [jopir.in]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ajchem-b.com [ajchem-b.com]

- 8. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]

- 12. picmonic.com [picmonic.com]

- 13. scispace.com [scispace.com]

- 14. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Scaffold‐Diversity Synthesis of Biologically Intriguing Cyclic Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Scaffold: A Technical Guide to the History and Discovery of Azepine Sulfonamide Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide navigates the fascinating journey of azepine sulfonamide inhibitors, from their conceptual origins to their current status as a versatile and potent class of molecules in drug discovery. We will explore the seminal discoveries, dissect the intricate mechanisms of action, and provide a practical framework of experimental protocols, offering a comprehensive resource for both seasoned researchers and newcomers to the field.

Part 1: The Genesis of a New Inhibitor Class: From Serendipity to Rational Design

The story of azepine sulfonamide inhibitors is not a monolithic narrative but rather an interwoven tapestry of discoveries across different therapeutic areas. Its roots can be traced back to the broader history of sulfonamides and the pioneering work in protein kinase inhibition.

The Sulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry

The journey begins with the discovery of sulfonamides as antibacterial agents in the 1930s. Gerhard Domagk's Nobel Prize-winning work with prontosil, a sulfonamide dye, revealed its ability to combat bacterial infections, not as the dye itself, but through its in vivo conversion to the active metabolite, sulfanilamide.[1] This discovery ushered in the era of "sulfa drugs" and established the sulfonamide moiety as a "privileged structure" in medicinal chemistry—a molecular framework capable of interacting with a wide range of biological targets.[2]

A Pivotal Moment: The Dawn of Kinase Inhibition with Isoquinoline Sulfonamides

A significant leap towards the development of azepine sulfonamide inhibitors came in 1984. A team of Japanese researchers led by biochemist Hiroyoshi Hidaka described the first synthetic protein kinase inhibitors based on an isoquinoline sulfonamide structure.[3][4] These compounds, including H-7 and H-8, were found to be potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C.[4] This seminal work was crucial as it established the ATP-binding site of kinases as a "druggable" target, paving the way for the development of a new generation of targeted therapies.[3]

Fasudil: The Progenitor and a Paradigm Shift in Vasodilator Therapy

Building on the isoquinoline sulfonamide scaffold, further research led to the discovery of Fasudil (HA-1077), a compound that would become the first-in-class Rho-kinase (ROCK) inhibitor.[5][6] Initially investigated as a calcium channel blocker, its true mechanism of action as a potent vasodilator was later attributed to the inhibition of ROCK.[5][7] Approved in Japan in 1995 for the treatment of cerebral vasospasm following subarachnoid hemorrhage, Fasudil's success underscored the therapeutic potential of targeting the Rho/ROCK pathway and solidified the importance of the isoquinoline sulfonamide framework.[5][8] The azepine ring, a seven-membered nitrogen-containing heterocycle, is a key feature of Fasudil's homopiperazine ring, which is a diazepine derivative. This structural element would become a cornerstone for the development of a vast array of inhibitors targeting diverse proteins.

Part 2: Unraveling the Mechanism: A Multitude of Targets

The versatility of the azepine sulfonamide scaffold is evident in the diverse range of biological targets it can be engineered to inhibit. While ROCK remains a prominent target, medicinal chemists have successfully adapted this framework to modulate the activity of various other enzymes and receptors.

The Rho/ROCK Signaling Pathway: A Central Hub for Cellular Functions

The Rho family of small GTPases and their downstream effectors, the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), are central regulators of numerous cellular processes, including smooth muscle contraction, cell adhesion, migration, and proliferation. Dysregulation of the Rho/ROCK pathway is implicated in a wide array of diseases, including cardiovascular disorders, neurological conditions, and cancer.

Azepine sulfonamide inhibitors, like Fasudil, act as ATP-competitive inhibitors of ROCK. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates such as Myosin Light Chain (MLC) phosphatase.[7] This inhibition leads to a decrease in the phosphorylation of MLC, resulting in smooth muscle relaxation and vasodilation.

Expanding the Horizon: Other Therapeutic Targets

The adaptability of the azepine sulfonamide scaffold has enabled the development of inhibitors for a variety of other important drug targets:

-

Serotonin (5-HT) Receptors: Tricyclic azepine sulfonamide derivatives have been developed as potent and selective antagonists of the 5-HT6 receptor, a promising target for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.[9]

-

Glycine Transporter 1 (GlyT1): A novel series of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides has been identified as potent inhibitors of GlyT1.[10] By increasing synaptic glycine levels, these inhibitors have the potential to ameliorate the negative symptoms of schizophrenia.

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Azepine sulfonamides have been discovered as potent inhibitors of 11β-HSD1, an enzyme that converts inactive cortisone to active cortisol in tissues.[11] Inhibition of 11β-HSD1 is a potential therapeutic strategy for metabolic syndrome, type 2 diabetes, and obesity.

-

p38 Mitogen-Activated Protein Kinase (MAPK): While not as extensively explored, some studies have investigated azepine sulfonamide derivatives as inhibitors of p38 MAPK, a key enzyme in inflammatory signaling pathways.

-

Carbonic Anhydrases: The sulfonamide group is a well-known zinc-binding pharmacophore for carbonic anhydrase inhibitors. Some azepine-containing sulfonamides have been explored for their inhibitory activity against these enzymes, which are targets for glaucoma, epilepsy, and certain cancers.

Part 3: The Art of Synthesis and the Science of SAR

The successful development of azepine sulfonamide inhibitors hinges on efficient synthetic strategies and a deep understanding of their structure-activity relationships (SAR).

Crafting the Core: General Synthetic Approaches

The synthesis of the azepine sulfonamide scaffold typically involves a multi-step process. A common strategy for the synthesis of Fasudil, for example, involves the reaction of isoquinoline-5-sulfonyl chloride with homopiperazine (1,4-diazepane).[12][13][14] The isoquinoline-5-sulfonyl chloride is itself prepared from isoquinoline-5-sulfonic acid.[13][14]

Illustrative Synthetic Scheme for Fasudil:

Modifications to both the azepine ring and the aromatic sulfonamide portion can be introduced through various synthetic routes to explore the SAR and optimize the pharmacological properties of the resulting compounds.

Decoding the Structure-Activity Relationship (SAR)

The biological activity and selectivity of azepine sulfonamide inhibitors are exquisitely sensitive to their molecular structure. Key SAR insights include:

-

The Sulfonamide Moiety: The sulfonamide group is a critical pharmacophore, often involved in key hydrogen bonding interactions with the target protein. For many kinase inhibitors, it mimics the phosphate group of ATP.

-

The Azepine Ring: The seven-membered azepine ring provides a flexible yet constrained scaffold that can be modified to optimize binding affinity and selectivity. Substitutions on the azepine ring can influence potency and pharmacokinetic properties. For example, in the development of highly specific ROCK inhibitors, analogs of HA-1077 were synthesized with various substitutions on the diazepine ring, leading to compounds with significantly improved selectivity over other kinases.[15]

-

The Aromatic Group: The nature and substitution pattern of the aromatic ring attached to the sulfonamide group play a crucial role in determining target selectivity. For instance, the isoquinoline ring of Fasudil is a key determinant of its ROCK inhibitory activity. In contrast, for 5-HT6 receptor antagonists, tricyclic aromatic systems fused to the azepine ring have been shown to be effective.[9]

Part 4: A Practical Guide: Essential Experimental Protocols

This section provides a framework for the key experimental procedures involved in the discovery and characterization of azepine sulfonamide inhibitors. These protocols are intended as a guide and should be optimized for specific compounds and targets.

Synthesis of a Representative Azepine Sulfonamide Inhibitor (Fasudil)

Objective: To synthesize Fasudil hydrochloride from isoquinoline-5-sulfonic acid.

Materials: Isoquinoline-5-sulfonic acid, thionyl chloride (SOCl2), dimethylformamide (DMF), dichloromethane (DCM), ice, sodium bicarbonate, homopiperazine (1,4-diazepane), hydrochloric acid (HCl) in ethanol.

Procedure:

-

Preparation of Isoquinoline-5-sulfonyl chloride hydrochloride:

-

To a flask containing isoquinoline-5-sulfonic acid, add an excess of thionyl chloride and a catalytic amount of DMF.

-

Reflux the mixture for 4-6 hours.

-

Remove the excess thionyl chloride under reduced pressure.

-

Add DCM to the residue, stir, and filter to obtain isoquinoline-5-sulfonyl chloride hydrochloride.[13][14]

-

-

Neutralization and Extraction of Isoquinoline-5-sulfonyl chloride:

-

Dissolve the isoquinoline-5-sulfonyl chloride hydrochloride in ice-cold water and add DCM.

-

Carefully neutralize the solution to pH 7 with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.[12]

-

-

Coupling with Homopiperazine:

-

To a solution of homopiperazine in DCM, slowly add the DCM solution of isoquinoline-5-sulfonyl chloride at a low temperature (0-10 °C).

-

Allow the reaction to stir at room temperature for several hours.[12]

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with dilute HCl and dilute NaOH solutions.

-

Wash the organic layer with water and dry over anhydrous sodium sulfate.

-

Filter the solution and add a saturated solution of HCl in ethanol to precipitate Fasudil hydrochloride.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure Fasudil hydrochloride.[12]

-

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

In Vitro Rho-Kinase (ROCK) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ROCK2.

Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by ROCK2. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.

Materials: Recombinant human ROCK2 enzyme, kinase substrate (e.g., a peptide derived from MYPT1), ATP, kinase reaction buffer, test compound (dissolved in DMSO), multi-well plates, plate reader capable of luminescence detection, ADP-Glo™ Kinase Assay kit (or similar).

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

-

Kinase Reaction Setup:

-

In a multi-well plate, add the kinase reaction buffer.

-

Add the test compound dilutions to the appropriate wells. Include a positive control (a known ROCK inhibitor like Fasudil) and a negative control (DMSO vehicle).

-

Add the ROCK2 enzyme to all wells except the "no enzyme" control.

-

Add the kinase substrate to all wells.

-

-

Initiation of Kinase Reaction:

-

Initiate the reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced (or ATP remaining) using a detection reagent such as the ADP-Glo™ system, following the manufacturer's instructions.

-

Read the luminescence signal on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Plot the percentage of inhibition versus the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Self-Validation: The assay should include appropriate controls to ensure its validity. The Z'-factor, a measure of assay quality, should be calculated and be greater than 0.5. The IC50 value of the positive control should be within the expected range.

In Vivo Pharmacokinetic (PK) Study in Rodents

Objective: To determine the basic pharmacokinetic parameters of a test compound after a single dose administration in rats.

Principle: The concentration of the test compound in plasma is measured at various time points after administration to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

Materials: Test compound, vehicle for administration (e.g., a solution or suspension), Sprague-Dawley rats, dosing syringes and needles, blood collection tubes (containing an anticoagulant), centrifuge, analytical equipment for drug quantification (e.g., LC-MS/MS).

Procedure:

-

Dosing:

-

Administer a single dose of the test compound to a group of rats (n=3-5 per group) via the desired route (e.g., oral gavage or intravenous injection).

-

-

Blood Sampling:

-

Collect blood samples from the rats at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

-

Sample Analysis:

-

Quantify the concentration of the test compound in the plasma samples using a validated analytical method, typically LC-MS/MS.

-

-

Data Analysis:

-

Plot the plasma concentration of the compound versus time.

-

Calculate key pharmacokinetic parameters such as:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the concentration-time curve (AUC)

-

Half-life (t1/2)

-

Bioavailability (if both oral and intravenous data are available)

-

-

Self-Validation: The analytical method used for drug quantification must be validated for accuracy, precision, linearity, and selectivity according to regulatory guidelines.

Part 5: Data at a Glance and Visualizing Complexity

Table of Representative Azepine Sulfonamide Inhibitors

| Compound Name | Target(s) | IC50 / Ki | Therapeutic Area | Reference(s) |

| Fasudil (HA-1077) | ROCK2 | IC50 = 1.9 µM | Cardiovascular | [16] |

| (S)-Hexahydro-1-(4-ethenylisoquinoline-5-sulfonyl)-2-methyl-1H-1,4-diazepine | ROCK | IC50 = 6 nM | Ocular Hypertension | [15] |

| Tricyclic Azepine Sulfonamide Analog | 5-HT6 Receptor | High Affinity | CNS Disorders | [9] |

| N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamide analog (39) | GlyT1 | IC50 = 37 nM | Schizophrenia | [10] |

| Azepine sulfonamide analog (30) | 11β-HSD1 | IC50 = 3.0 nM | Metabolic Syndrome | [8] |

Experimental Workflow for Kinase Inhibitor Discovery

Part 6: The Road Ahead: Future Directions

The journey of azepine sulfonamide inhibitors is far from over. Future research will likely focus on:

-

Exploring New Therapeutic Targets: The versatility of the scaffold suggests that it can be adapted to inhibit other classes of enzymes and receptors.

-

Developing More Selective Inhibitors: Enhancing selectivity remains a key challenge to minimize off-target effects and improve the safety profile of these compounds.

-

Targeting Drug Resistance: In oncology, the development of azepine sulfonamide inhibitors that can overcome resistance to existing therapies is a critical area of research.

-

Application of Novel Drug Delivery Systems: Advanced drug delivery technologies could improve the pharmacokinetic and pharmacodynamic properties of these inhibitors.

References

-

Taylor, S. S., & Kornev, A. P. (2021). Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. Biochemistry, 60(46), 3470–3484. [Link]

-

Automated kinase profiling workflow. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Lork, C., Potel, C. M., Hett, M., Gaisford, W., & Lisurek, M. (2022). CellEKT: A Robust Chemical Proteomics Workflow to Profile Cellular Target Engagement of Kinase Inhibitors. Journal of Proteome Research, 21(9), 2186–2200. [Link]

-

Fasudil. (2024, January 18). Alzheimer's Drug Discovery Foundation. [Link]

-

Hidaka, H., Inagaki, M., Kawamoto, S., & Sasaki, Y. (1984). Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. Biochemistry, 23(21), 5036–5041. [Link]

-